molecular formula C22H24N4O B5614246 6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5614246
M. Wt: 360.5 g/mol
InChI Key: XPZLROFQNRYIFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves innovative approaches such as palladium-catalyzed cascade reactions and selective C-acylation. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones through palladium-catalyzed cascade reactions from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the complexity and innovation in creating such compounds (Zhang, Fan, & Zhang, 2016). Similarly, the synthesis of a new family of azaheterocycle-fused [1,3]diazepines from 2-aminoimidazo[1,2-a]pyridine via selective C-acylation highlights the versatility in the synthetic routes for such compounds (Masurier et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused ring system, which plays a significant role in its chemical behavior and interactions. The study of their crystal structure reveals variations in the conformation of ester substituents, illustrating the complexity of these molecules' 3D arrangements (Hjouji, Mague, Rodi, Ouzidana, & Essassic, 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including cascade processes and selective acylation, which are fundamental for their synthesis and modification. The reactivity of these compounds can be attributed to the imidazo[1,2-a]pyridine core, which facilitates the formation of complex hybrid structures and allows for the introduction of diverse functional groups (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. For example, the crystallographic analysis provides insight into how molecular conformation affects the physical characteristics of these compounds, including their behavior in different environmental conditions (Hjouji et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the applications and functionality of imidazo[1,2-a]pyridine derivatives. Their unique chemical structure enables specific reactions, such as the formation of complex fused ring systems and the introduction of functional groups, offering a wide range of possibilities for chemical modification and application (Zhang et al., 2016; Masurier et al., 2012).

properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(19-6-7-21-23-8-11-26(21)16-19)25-10-3-9-24(12-13-25)20-14-17-4-1-2-5-18(17)15-20/h1-2,4-8,11,16,20H,3,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZLROFQNRYIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN3C=CN=C3C=C2)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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